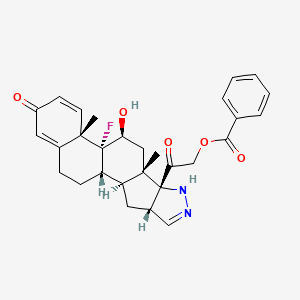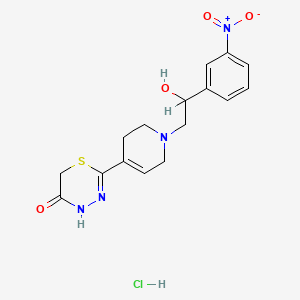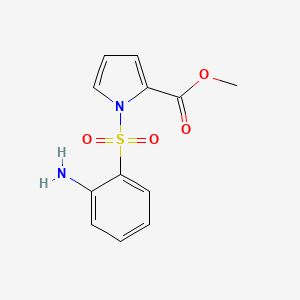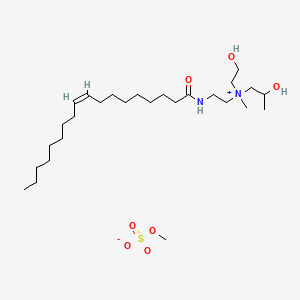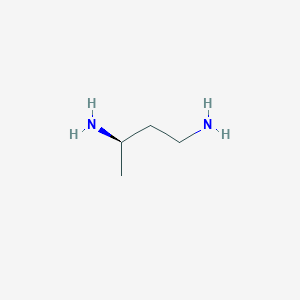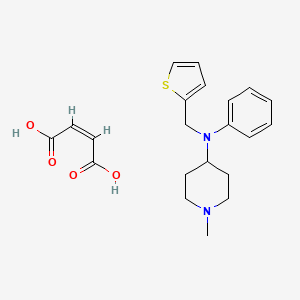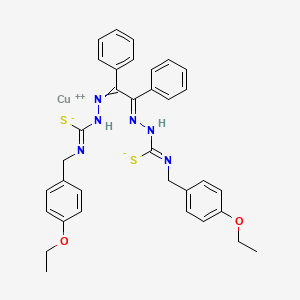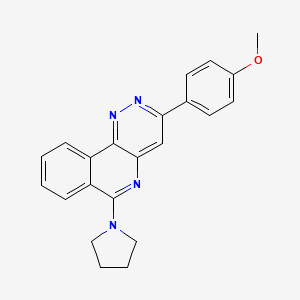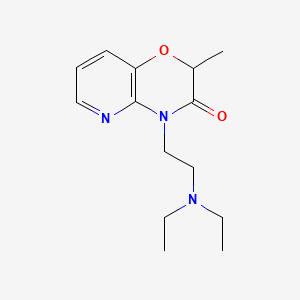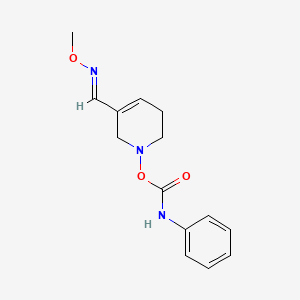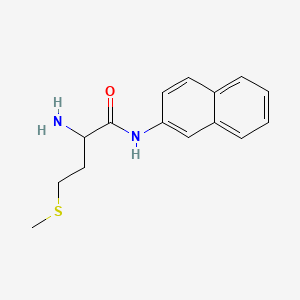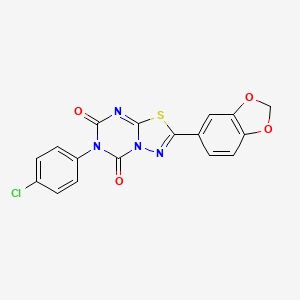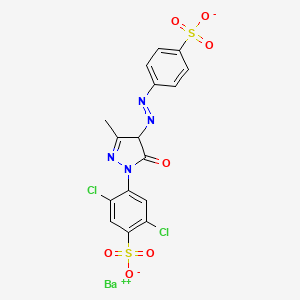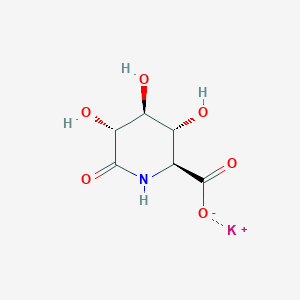
5-Amino-5-deoxy-D-glucaric acid delta-lactam, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-deoxy-D-glucaric acid delta-lactam, monopotassium salt is a chemical compound derived from glucaric acid. It is known for its unique structure and potential applications in various scientific fields. This compound has garnered interest due to its biological activity and potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-deoxy-D-glucaric acid delta-lactam, monopotassium salt typically involves the cyclization of 5-amino-5-deoxy-D-glucaric acid under specific conditions. The reaction conditions may include the use of catalysts and controlled temperature to facilitate the formation of the delta-lactam ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity. The use of advanced chemical reactors and purification techniques is common in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Amino-5-deoxy-D-glucaric acid delta-lactam, monopotassium salt is studied for its potential as a glycoside hydrolase inhibitor. This property makes it useful in studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific biological pathways.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Amino-5-deoxy-D-glucaric acid delta-lactam, monopotassium salt exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Amino-5-deoxygluconic acid delta-lactam
Idonic acid
Glucaric acid derivatives
Uniqueness: 5-Amino-5-deoxy-D-glucaric acid delta-lactam, monopotassium salt is unique due to its specific structure and biological activity. Its ability to act as a glycoside hydrolase inhibitor sets it apart from other similar compounds.
This compound's potential applications in various scientific fields make it a valuable subject of research and development. Its unique properties and mechanisms of action contribute to its significance in chemistry, biology, medicine, and industry.
Properties
CAS No. |
53834-55-2 |
|---|---|
Molecular Formula |
C6H8KNO6 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
potassium;(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO6.K/c8-2-1(6(12)13)7-5(11)4(10)3(2)9;/h1-4,8-10H,(H,7,11)(H,12,13);/q;+1/p-1/t1-,2+,3-,4+;/m0./s1 |
InChI Key |
UMYRZBUKBVTAIM-FQQRNOFLSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](NC(=O)[C@@H]1O)C(=O)[O-])O)O.[K+] |
Canonical SMILES |
C1(C(C(NC(=O)C1O)C(=O)[O-])O)O.[K+] |
Related CAS |
31675-02-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


